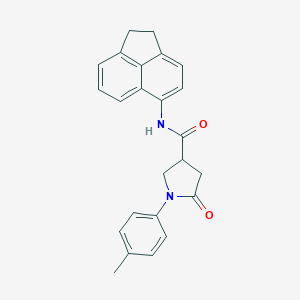![molecular formula C20H21N3O4S B278697 ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)
ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate, also known as EEPAT, is a synthetic compound that has been of interest to the scientific community due to its potential use in medicinal chemistry. EEPAT has been shown to have promising results in various scientific research studies, particularly in the areas of cancer and inflammation research.
Mecanismo De Acción
The mechanism of action of ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer and inflammation. ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of pro-inflammatory cytokine production. ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage is its anti-inflammatory effects, which may have potential use in the treatment of various inflammatory diseases. However, one limitation of using ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate research, including the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to determine the optimal dosage and administration of ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate for potential clinical use.
Métodos De Síntesis
The synthesis of ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 3-aminocrotonate in the presence of triethylamine to form the corresponding ester. The final step involves the reaction of the ester with 4-oxo-3,4-dihydroquinazoline in the presence of sodium hydride to form ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to have potential use in various scientific research studies, particularly in the areas of cancer and inflammation research. In cancer research, ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C20H21N3O4S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
ethyl 5-ethyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-3-13-11-15(20(26)27-4-2)18(28-13)22-17(24)9-10-23-12-21-16-8-6-5-7-14(16)19(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,24) |
Clave InChI |
XQHRTSAFSMDZEF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)




![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)

![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)